Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H23NO4. It is characterized by a piperidine ring substituted with a tert-butyl ester and an ethoxy-oxoethylidene group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethoxy-oxoethylidene Group: This step involves the reaction of the piperidine derivative with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate. This reaction is usually performed in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride. These reactions can reduce the oxo group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents include alkoxides or amines, leading to the formation of new ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: New ester or amide derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its piperidine core.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethoxy-oxoethylidene group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3Z)-3-(2-oxoethylidene)piperidine-1-carboxylate: Lacks the ethoxy group, leading to different reactivity and binding properties.
Ethyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Has an ethyl ester instead of a tert-butyl ester, affecting its stability and solubility.
Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring, altering its biological activity.
Uniqueness
Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl ester and an ethoxy-oxoethylidene group. This structure imparts specific reactivity and binding characteristics, making it a versatile compound in various fields of research and industry.
Biological Activity
Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, with the CAS number 558448-09-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an ethoxy-oxoethylidene moiety, which may influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anticancer Activity : Some investigations have highlighted its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be fully elucidated.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthesis process can be summarized as follows:
- Formation of the Piperidine Ring : Initial reactions involve the formation of the piperidine core through cyclization methods.
- Substitution Reactions : Subsequent steps introduce the tert-butyl and ethoxy groups through nucleophilic substitutions and coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, involving caspase activation and mitochondrial membrane potential disruption .
Research Findings Summary
Properties
IUPAC Name |
tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUSARVCHQJCU-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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